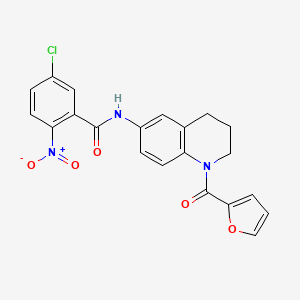

5-chloro-N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzamide

Description

Properties

IUPAC Name |

5-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN3O5/c22-14-5-7-18(25(28)29)16(12-14)20(26)23-15-6-8-17-13(11-15)3-1-9-24(17)21(27)19-4-2-10-30-19/h2,4-8,10-12H,1,3,9H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUVVOVDLWGOGRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-])N(C1)C(=O)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-chloro-N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzamide is a novel compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its chemical formula and molecular weight of approximately 364.79 g/mol. Its structure features a chloro group, a furan-2-carbonyl moiety, and a nitrobenzamide group, which are significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. In vitro assays have shown effectiveness against several bacterial strains.

- Antiviral Activity : Similar compounds with furan and quinoline structures have been studied for their antiviral properties. For instance, derivatives of furan-2-carboxylic acids have demonstrated inhibition of HIV reverse transcriptase activity .

- Anticancer Potential : The compound's structural components are reminiscent of known anticancer agents. Research into related compounds has revealed that they can inhibit tumor growth in various cancer cell lines .

The biological mechanisms underlying the activity of this compound are still under investigation. However, potential mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in DNA replication or metabolic pathways in pathogens.

- Receptor Interactions : It may interact with cellular receptors that modulate cell signaling pathways related to proliferation and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in cancer cells, leading to cell death.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

- A study on derivatives of 5-nitro-furan-2-carboxylic acid showed promising results as RNase H inhibitors associated with HIV-1 reverse transcriptase. The compounds demonstrated IC50 values between 3 to 30 µM against HIV replication .

- Research into quinoline derivatives has indicated their potential as anticancer agents through mechanisms involving apoptosis induction and cell cycle arrest .

Data Table: Summary of Biological Activities

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 5-chloro-N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzamide exhibit promising anticancer properties. The compound's structure suggests it may interact with biological targets involved in cancer progression.

Antimicrobial Properties

The furan and quinoline moieties present in the compound are known for their antimicrobial activities. Research indicates that derivatives of these structures can be effective against various bacterial strains.

Antibacterial Activity

- Gram-positive Pathogens : Compounds with furanone rings have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, including strains resistant to conventional antibiotics like vancomycin .

- Mechanism : The antibacterial action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Pharmacological Applications

The unique chemical structure of this compound positions it as a candidate for various pharmacological applications.

Potential Uses

- Anti-inflammatory Agents : Compounds with similar structures have shown anti-inflammatory properties by inhibiting pathways associated with inflammation .

- Neurological Disorders : There is emerging evidence suggesting that derivatives may possess neuroprotective effects, making them candidates for treating neurodegenerative diseases .

Case Studies and Research Findings

Several studies have documented the efficacy of compounds related to this compound:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Benzamide Derivatives

5-Chloro-N-[1-(Furan-2-Carbonyl)-1,2,3,4-Tetrahydroquinolin-7-yl]-2-Methoxybenzamide ()

- Structural Differences: Positional isomerism: The benzamide substituent is at the 7-position of tetrahydroquinoline (vs. 6-position in the target compound). Substituent variation: Methoxy (OCH₃) at the benzamide 2-position instead of nitro (NO₂).

- Physicochemical Properties: Molecular weight: 410.86 g/mol (vs. ~425–430 g/mol estimated for the nitro analog due to higher NO₂ mass). logP: 4.31 (indicative of moderate lipophilicity; nitro group in the target compound may reduce logP slightly due to polarity). Hydrogen bond donors/acceptors: 1/6 (similar to the target compound) .

5-Chloro-N-[1-(Ethanesulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl]thiophene-2-Sulfonamide ()

- Structural Differences: Backbone variation: Thiophene sulfonamide replaces benzamide. Substituent: Ethanesulfonyl group at the tetrahydroquinoline 1-position (vs. furan-2-carbonyl).

- Physicochemical Properties :

Functional Group Impact on Bioactivity

- Nitro vs. Methoxy groups, as in , are electron-donating and may improve metabolic stability .

- Furan-2-Carbonyl vs.

Molecular Properties and Drug-Likeness

Key Observations :

- The nitro group in the target compound may reduce logP compared to the methoxy analog but increase metabolic liability.

- The tetrahydroquinoline scaffold’s positional isomerism (6- vs. 7-substitution) could significantly alter binding orientation in biological targets.

Q & A

Q. What are the recommended synthetic routes for 5-chloro-N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-nitrobenzamide?

The compound can be synthesized via a multi-step route involving:

- Step 1 : Formation of the tetrahydroquinoline core through cyclization of substituted anilines with carbonyl reagents under acidic conditions.

- Step 2 : Introduction of the furan-2-carbonyl group via acylation using furan-2-carbonyl chloride.

- Step 3 : Coupling of the 5-chloro-2-nitrobenzamide moiety using standard amide bond-forming reagents (e.g., EDCI/HOBt). Reaction conditions (temperature, solvent, catalyst) must be tightly controlled to ensure high yield and purity .

Q. How should researchers characterize the structural integrity of this compound?

Use a combination of:

- Spectroscopic techniques : NMR (¹H, ¹³C, DEPT) to confirm proton environments and carbon frameworks.

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- X-ray crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions, as demonstrated in analogous quinoline derivatives .

Q. What experimental methods are used to assess the compound’s initial biological activity?

- In vitro assays : Screen against enzyme targets (e.g., kinases, proteases) using fluorescence-based or colorimetric readouts.

- Cellular models : Evaluate cytotoxicity and anti-proliferative effects in cancer cell lines (e.g., MTT assay).

- Microbial inhibition : Test antibacterial/antifungal activity via disk diffusion or broth microdilution methods, referencing protocols for structurally similar nitrobenzamide derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during the acylation step?

- DoE (Design of Experiments) : Systematically vary parameters (temperature, solvent polarity, stoichiometry) to identify optimal conditions.

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or bases (e.g., DMAP) to enhance acylation efficiency.

- In-line analytics : Use FTIR or HPLC to monitor reaction progress and intermediate stability .

Q. How to resolve contradictory data in bioactivity studies (e.g., inconsistent IC₅₀ values across assays)?

- Replicate experiments : Ensure consistency across biological replicates and assay platforms.

- Control variables : Account for batch-to-batch compound purity (via HPLC) and cell passage number.

- Mechanistic studies : Use siRNA knockdown or CRISPR-Cas9 to validate target engagement, as applied in related quinoline-based drug discovery .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this compound?

- Scaffold diversification : Modify the tetrahydroquinoline core (e.g., substituents at positions 1, 6) and benzamide nitro/chloro groups.

- Pharmacophore mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical binding motifs.

- In silico docking : Validate hypotheses against crystal structures of target enzymes (e.g., cytochrome P450 isoforms) .

Q. How to evaluate the compound’s stability and solubility for in vivo applications?

- Forced degradation studies : Expose the compound to heat, light, and pH extremes, analyzing degradation products via LC-MS.

- Solubility profiling : Use shake-flask or HPLC-based methods in biorelevant media (e.g., FaSSIF/FeSSIF).

- Co-crystallization : Improve solubility by forming salts or co-crystals, guided by intermolecular interactions observed in crystallographic data .

Q. What methodologies are recommended for studying the compound’s interaction with enzymes at the molecular level?

- Surface plasmon resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) in real time.

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS).

- Cryo-EM/X-ray crystallography : Resolve 3D structures of enzyme-ligand complexes, as seen in studies of analogous amide-containing inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.